(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide
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Overview
Description
(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazolo and pyrazine rings in the structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One-pot synthesis methods are often employed to achieve this, utilizing readily available starting materials such as 2-hydrazinopyridine and substituted aromatic aldehydes . The reaction conditions are generally mild, often carried out at room temperature, and are designed to be atom-economic and functional group tolerant .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the triazolopyrazine ring can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the triazolopyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups into the phenylacrylamide moiety.
Scientific Research Applications
(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, as a potential c-Met kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazolopyrazine core and exhibit similar biological activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and potential as anticancer agents.
Uniqueness
(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-phenylprop-2-enamide stands out due to its specific structural features, such as the hydroxyl group on the triazolopyrazine ring and the phenylacrylamide moiety. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-13(7-6-11-4-2-1-3-5-11)17-10-12-18-19-14-15(22)16-8-9-20(12)14/h1-9H,10H2,(H,16,22)(H,17,21)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZHAZDLHJSRK-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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